Cas no 80-34-2 (Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-)

Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- structure
80-34-2 structure
Product Name:Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
CAS No:80-34-2
MF:C11H14N4O2S2
MW:298.384459018707
CID:721524
PubChem ID:66458
Update Time:2025-04-19

Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
    • 4-amino-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • Glyprothiazol
    • Sulfanilamide, N(sup 1)-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
    • D02424
    • UNII-1804FJN4MO
    • GLYPROTHIAZOL [INN]
    • PASIT
    • 80-34-2
    • VK-57
    • 1804FJN4MO
    • Sulfaisopropylthiadiazole
    • CHEMBL450117
    • Glyprothiazolum
    • GLYPROTHIZOL
    • N(sup 1)-(5-Isopropyl-1,3,4-thiadiazol-2-yl)sulfanilamide
    • Benzenesulfonamide, 4-amino-N-(5-(1-methylethyl)-1,3,4-thiadiazol-2-yl)-
    • NS00124130
    • IPTD
    • 4-Amino-N-(5-(1-methylethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • Gliprotiazol [INN-Spanish]
    • Gliprotiazol
    • Glyprothiazole
    • 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • RP 2254
    • Q27251954
    • RP-2254
    • Glyprothiazol (INN)
    • 2254 R.P.
    • SCHEMBL1814714
    • Glyprothizolum
    • AKOS002666351
    • Glyprothiazol [INN:DCF]
    • VK 57
    • Glyprothiazolum [INN-Latin]
    • DTXSID80229994
    • Inchi: 1S/C11H14N4O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,12H2,1-2H3,(H,14,15)
    • InChI Key: OPIGMRDAPFQALU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(NC1=NN=C(C(C)C)S1)(=O)=O

Computed Properties

  • Exact Mass: 298.05581805g/mol
  • Monoisotopic Mass: 298.05581805g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • Density: 1.3753 (rough estimate)
  • Refractive Index: 1.6440 (estimate)
Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd